- Synergy between chemo- and bio-catalysts in multi-step transformationsOrganic & Biomolecular Chemistry, 2009, 7(14), 2926-2932,
Cas no 90561-76-5 (N-(4-Bromophenyl)methylacetamide)

90561-76-5 structure
اسم المنتج:N-(4-Bromophenyl)methylacetamide
N-(4-Bromophenyl)methylacetamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Acetamide, N-[(4-bromophenyl)methyl]-
- N-acetyl-4-bromobenzylamine
- Acetamide, N-(p-bromobenzyl)- (6CI, 7CI)
- N-[(4-Bromophenyl)methyl]acetamide (ACI)
- N-(4-Bromobenzyl)acetamide
- C78568
- EN300-101529
- Z816034502
- 90561-76-5
- SB79635
- DTXSID701297837
- SCHEMBL540769
- 1Z-0016
- DA-40688
- CS-0197491
- MFCD14659390
- N-[(4-bromophenyl)methyl]acetamide
- AKOS008842263
- N-(4-Bromophenyl)methylacetamide
-
- نواة داخلي: 1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
- مفتاح Inchi: HBBBWKUVJSIFKV-UHFFFAOYSA-N
- ابتسامات: O=C(C)NCC1C=CC(Br)=CC=1
حساب السمة
- نوعية دقيقة: 226.99458g/mol
- النظائر كتلة واحدة: 226.99458g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 2
- تعقيدات: 153
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.6
- طوبولوجي سطح القطب: 29.1Ų
N-(4-Bromophenyl)methylacetamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101529-5.0g |
N-[(4-bromophenyl)methyl]acetamide |
90561-76-5 | 95.0% | 5.0g |
$991.0 | 2025-02-21 | |
TRC | N498428-250mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 250mg |
$ 320.00 | 2022-06-02 | ||
TRC | N498428-50mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 50mg |
$ 95.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268161-1g |
N-(4-Bromobenzyl)acetamide |
90561-76-5 | 98% | 1g |
¥1142.00 | 2024-04-26 | |
Enamine | EN300-101529-0.1g |
N-[(4-bromophenyl)methyl]acetamide |
90561-76-5 | 95.0% | 0.1g |
$89.0 | 2025-02-21 | |
Enamine | EN300-101529-0.25g |
N-[(4-bromophenyl)methyl]acetamide |
90561-76-5 | 95.0% | 0.25g |
$128.0 | 2025-02-21 | |
Aaron | AR00H59L-250mg |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 250mg |
$51.00 | 2025-01-24 | |
1PlusChem | 1P00H519-5g |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 5g |
$363.00 | 2024-04-20 | |
Aaron | AR00H59L-5g |
AcetaMide, N-[(4-broMophenyl)Methyl]- |
90561-76-5 | 97% | 5g |
$422.00 | 2025-01-24 | |
TRC | N498428-25mg |
N-[(4-Bromophenyl)methyl]acetamide |
90561-76-5 | 25mg |
$ 50.00 | 2022-06-02 |
N-(4-Bromophenyl)methylacetamide طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: Triacylglycerol lipase Solvents: Toluene ; 2 h, 100 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: 1,10-Phenanthroline, monohydrate , Copper fluoride (CuF2) Solvents: Chlorobenzene ; 40 bar, rt; 24 h, 140 °C
المراجع
- An unexpected copper-catalyzed carbonylative acetylation of aminesChemical Communications (Cambridge, 2017, 53(1), 142-144,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Tetraethylammonium bromide , Acetic anhydride Solvents: Acetonitrile
المراجع
- Cathodic reduction of aliphatic azides and of azides activated by olefinic and carbonyl groupsMonatshefte fuer Chemie, 1986, 117(5), 679-87,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Tetrahydrofuran ; 0 °C; 3 h, 0 °C → rt
المراجع
- N-Benzylpiperidinol derivatives as novel USP7 inhibitors: structure-activity relationships and X-ray crystallographic studiesEuropean Journal of Medicinal Chemistry, 2020, 199,,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium hexafluorophosphate , Water Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ; 48 h, rt
المراجع
- C-H Amination via Electrophotocatalytic Ritter-type ReactionJournal of the American Chemical Society, 2021, 143(23), 8597-8602,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Methanesulfonic acid , Ammonia , Water Catalysts: Tetrabutylammonium hexafluorophosphate Solvents: Methanol
المراجع
- Continuous direct anodic flow oxidation of aromatic hydrocarbons to benzyl amidesReaction Chemistry & Engineering, 2017, 2(6), 822-825,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C
1.2 5 h, 0 °C → rt
1.2 5 h, 0 °C → rt
المراجع
- Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligandsChem, 2023, 9(4), 989-1003,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Tetraethylammonium tetrafluoroborate , Potassium bromide Solvents: Dichloromethane , Water ; 2 h
المراجع
- Amino acids in electrochemical metal-free benzylic C-H amidationTetrahedron Letters, 2022, 102,,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sulfuric acid , 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-bromo-, sodium salt (1:1) Solvents: Water ; 2.5 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Pyridine ; 2 h, rt
1.4 Reagents: Water
المراجع
- Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic conditionChemical & Pharmaceutical Bulletin, 2006, 54(12), 1715-1719,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Silica (reaction products with 3-aminopropyltrimethoxysilane and chlorosulfonic acid) , Chlorosulfonic acid (reaction products with 3-aminopropyltrimethoxysilane and silica) , Aminopropyltrimethoxysilane (reaction products with silica and chlorosulfonic acid) ; 60 min, 80 °C
المراجع
- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propylsulphamic acid (SBNPSA) under solvent-free conditionsJournal of Chemical Sciences (Bangalore, 2012, 124(5), 1025-1032,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: Calcium bisulfate Solvents: Acetonitrile ; 2.0 h, 80 °C
المراجع
- Ca(HSO4)2 mediated conversion of alcohols into N-substituted amides under heterogeneous conditions: a modified Ritter reactionJournal of the Iranian Chemical Society, 2007, 4(2), 199-204,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Boron trifluoride , Water , Selectfluor Catalysts: Iodobenzene Solvents: Acetonitrile ; 16 h, 25 °C
المراجع
- Decarboxylative Ritter-Type Amination by Cooperative Iodine (I/III)-Boron Lewis Acid CatalysisACS Catalysis, 2022, 12(1), 809-817,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Water Catalysts: 4-tert-Butylbenzoic acid , Iodobenzene , Boron trifluoride , Selectfluor Solvents: Acetonitrile ; 16 h, 25 °C
المراجع
- C(sp3)-H Ritter amination by excitation of in-situ generated iodine(III)-BF3 complexesChemical Communications (Cambridge, 2022, 58(63), 8778-8781,
N-(4-Bromophenyl)methylacetamide Raw materials
- 4-Bromobenzylamine
- 4-Bromobenzyl alcohol
- 2-(4-bromophenyl)acetic acid
- 1-(azidomethyl)-4-bromobenzene
N-(4-Bromophenyl)methylacetamide Preparation Products
N-(4-Bromophenyl)methylacetamide الوثائق ذات الصلة
-
Aldo Caiazzo,Paula M. L. Garcia,Ron Wever,Jan C. M. van Hest,Alan E. Rowan,Joost N. H. Reek Org. Biomol. Chem. 2009 7 2926
90561-76-5 (N-(4-Bromophenyl)methylacetamide) منتجات ذات صلة
- 2038-06-4(Benzyl-(3-morpholin-4-yl-propyl)-amine)
- 2171299-34-4((3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid)
- 952988-96-4(N-(1-benzylpiperidin-4-yl)methyl-3-fluoro-4-methoxybenzene-1-sulfonamide)
- 2034294-70-5(N'-(3-chloro-4-fluorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide)
- 1422573-77-0(N-Ethyl-4-hexylaniline)
- 207683-94-1(5-Acetamido-phthalide)
- 1805936-10-0(2-Bromo-4-fluoro-6-hydroxybenzyl bromide)
- 1804872-15-8(3-Bromo-6-nitropyridine-2-acetonitrile)
- 2229559-13-9(2-(2-chloro-3,6-difluorophenyl)ethanethioamide)
- 37599-59-0(1H-pyrazol-4-ylmethanamine)
الموردين الموصى بهم
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
